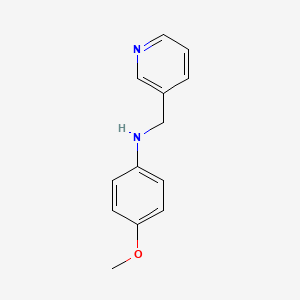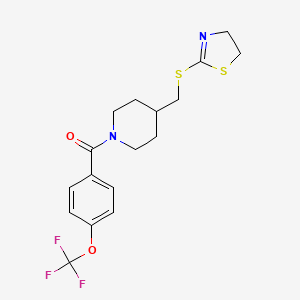
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the interaction results of1,2-dibromo-3-isothiocyanatopropane with some pyrazoles were presented. It was shown that the reaction resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .
Applications De Recherche Scientifique
Structural and Theoretical Studies
- A study focused on the synthesis and characterization of a compound similar to the one , involving piperidine structures and sulfur atoms in its configuration. It highlighted the use of single crystal X-ray diffraction, spectroscopic techniques, and density functional theory calculations to understand the compound's structure, stability, and electronic properties. The research emphasized the importance of such compounds in understanding molecular interactions and designing materials with specific thermal and optical properties (Karthik et al., 2021).
Synthesis and Antibacterial Activity
- Research on the synthesis and biological activity of triazole analogues of piperazine, including antimicrobial evaluation against human pathogenic bacteria, suggests the potential of structurally similar compounds in developing new antibacterial agents. This emphasizes the relevance of exploring the chemical space around piperidine and thiazole structures for pharmaceutical applications (Nagaraj et al., 2018).
Antimicrobial Properties
- A study on the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives investigated their in vitro antibacterial and antifungal activities. The findings suggest that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of such compounds in addressing drug-resistant microbial infections (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S2/c18-17(19,20)24-14-3-1-13(2-4-14)15(23)22-8-5-12(6-9-22)11-26-16-21-7-10-25-16/h1-4,12H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWPUHTXJDGMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)

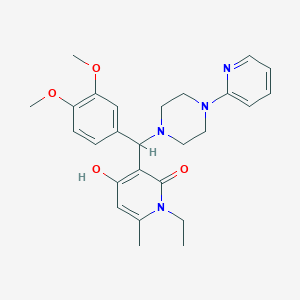
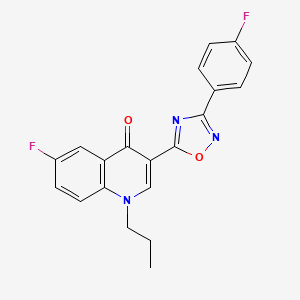
![1-[4-(1,2,4-Triazol-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2381366.png)


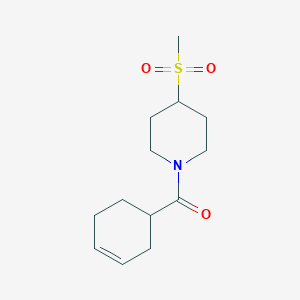
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
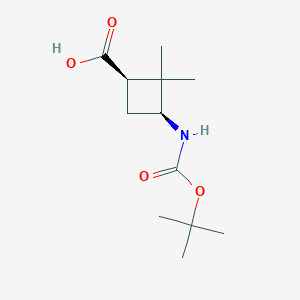
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

